![molecular formula C13H20N4O2 B1336374 3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid CAS No. 883537-94-8](/img/structure/B1336374.png)
3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid
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Overview
Description
The compound “3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms . The pyrimidine ring is substituted with two methyl groups at positions 4 and 6 . The piperazine ring is attached to the pyrimidine ring at position 4 . The propionic acid moiety is attached to the piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and piperazine rings would likely result in a rigid, cyclic structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The pyrimidine ring, for example, might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the propionic acid moiety might make the compound acidic .Scientific Research Applications
Antiviral Research
This compound has been synthesized and studied for its potential antiviral properties. The unique structure of the molecule, which includes a pyrimidinyl-piperazine moiety, may interact with viral components, inhibiting replication or assembly of viral particles .
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial activity. This is particularly relevant in the design of new antibiotics to combat resistant strains of bacteria. The compound’s efficacy against a range of microbial species has been a subject of in vitro studies .
Proteomics Research
In proteomics, this compound could be used as a precursor or a reagent in the synthesis of peptides or in the modification of proteins. Its reactive propionic acid moiety allows for the formation of amide bonds with amino groups on proteins or peptides .
Chemical Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its structure is versatile for modifications, making it valuable in organic synthesis, particularly in creating compounds with potential pharmacological activities .
Analytical Chemistry
Due to its distinct chemical structure, this compound can be used as a standard or reference in chromatography and mass spectrometry. This aids in the identification and quantification of similar compounds in complex mixtures .
Drug Development
The compound’s structure is conducive to binding with various biological targets, making it a candidate for drug development. It could be a lead compound in the synthesis of drugs aimed at treating a variety of diseases .
Agricultural Chemistry
In agriculture, compounds like this can be explored for their potential use as growth promoters or pesticides. The pyrimidinyl-piperazine component might interact with specific receptors in plants or pests, leading to desired agronomic effects .
Material Science
This compound could also find applications in material science, particularly in the development of novel polymers. Its propionic acid group can react with other monomers, forming polymers with unique properties suitable for various industrial applications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-10-9-11(2)15-13(14-10)17-7-5-16(6-8-17)4-3-12(18)19/h9H,3-8H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIHMXQNAYXTML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CCC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid |
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